REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]([OH:18])=[O:17])=[CH:11][C:10]=1[C:19]([OH:21])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)(Cl)=O>>[O:21]=[C:19]1[C:7]2[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=2[CH2:1][O:8][C:9]2[CH:14]=[CH:13][C:12]([CH2:15][C:16]([OH:18])=[O:17])=[CH:11][C:10]1=2
|
Name
|
4-benzyloxy-3-carboxyphenylacetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)CC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred several hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The excess thionyl chloride is removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the remaining 4-benzyloxy-3-(chlorocarbonyl)phenylacetyl chloride is dissolved in methylene chloride-nitromethane
|
Type
|
ADDITION
|
Details
|
treated with an equivalent amount of aluminum chloride
|
Type
|
TEMPERATURE
|
Details
|
refluxed for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched with dilute hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
CUSTOM
|
Details
|
the organic phase dried
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to a residue which, on crystallization from isopropyl alcohol
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2=C(OCC3=C1C=CC=C3)C=CC(=C2)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |